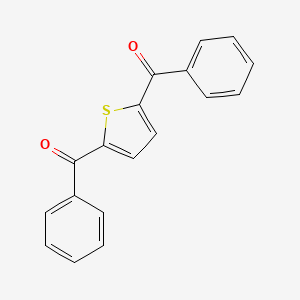

2,5-Dibenzoylthiophene

Descripción general

Descripción

2,5-Dibenzoylthiophene is an organic compound belonging to the thiophene family. It is a colorless solid with a molecular formula of C14H10O2S. This compound is used in a variety of applications, including synthesis, research, and development. It is also used in various biochemical and physiological experiments.

Aplicaciones Científicas De Investigación

Environmental Presence and Implications

PCDTs, which share a structural similarity with 2,5-Dibenzoylthiophene, have been identified in different environmental samples. These compounds can emerge from various chemical processes similar to those leading to the formation of polychlorinated dibenzofurans (PCDFs). Sources include pulp and paper mill effluents, waste incineration fly ash, and processes associated with metal reclamation and the incineration of PCBs (polychlorinated biphenyls). Chemical manufacturing processes that utilize sulfur-containing organic chemicals, especially in dye, pigment, paint, and pesticide production, are also significant potential sources of PCDTs (Huntley et al., 1994).

Analytical Methods and Antioxidant Activity

Analytical methods for determining antioxidant activity have been developed and applied to various fields, including studies on compounds like this compound. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) are used to assess the antioxidant capacity of complex samples, which might include this compound and its derivatives (Munteanu & Apetrei, 2021).

Catalytic Applications and Support Materials

The compound has relevance in the field of catalysis, particularly in hydrodesulfurization (HDS) processes. Studies have investigated the use of various support materials for catalysts in the HDS of dibenzothiophene (DBT) derivatives, indicating the significance of DBT and its derivatives in refining and pollution control strategies. The use of TiO2–Al2O3 composites prepared by chemical vapor deposition (CVD) as supports for sulfide catalysts in the HDS process is one such study, highlighting the importance of structural relatives of this compound in industrial catalysis (Saih & Segawa, 2003).

Biodegradation and Environmental Fate

Condensed thiophenes, which include this compound, are a significant portion of the organosulfur compounds in petroleum and products from fossil fuels. Understanding the biodegradation pathways and environmental fate of these compounds is crucial for managing pollution and refining processes. Biodegradation studies have used DBT as a model compound, highlighting the environmental relevance of this compound and its derivatives (Kropp & Fedorak, 1998).

Propiedades

IUPAC Name |

(5-benzoylthiophen-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-12-16(21-15)18(20)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHPIPJYBMFSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501381 | |

| Record name | (Thiene-2,5-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72612-47-6 | |

| Record name | (Thiene-2,5-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

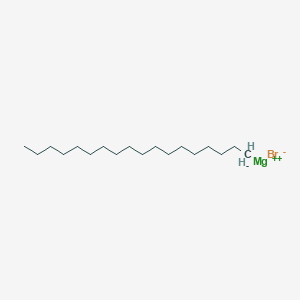

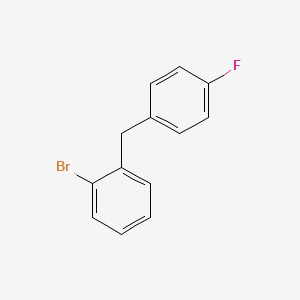

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

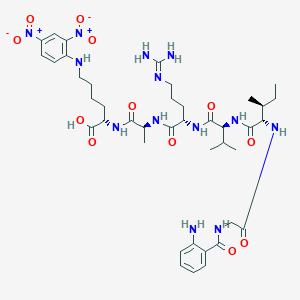

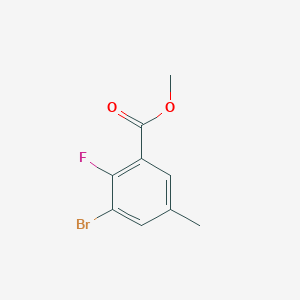

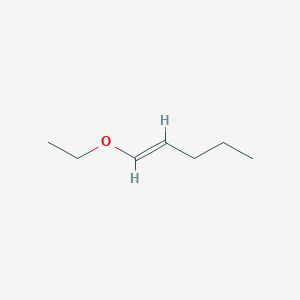

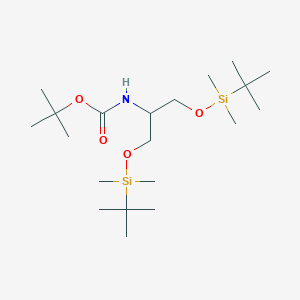

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)

![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)